molecular formula C9H10ClNO B8332289 4-Pyridin-3-yl-butyryl chloride

4-Pyridin-3-yl-butyryl chloride

Cat. No.: B8332289
M. Wt: 183.63 g/mol
InChI Key: NVGBKLQEQWVESF-UHFFFAOYSA-N
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Description

4-Pyridin-3-yl-butyryl chloride (C₉H₁₀ClNO) is an acyl chloride derivative featuring a pyridine ring substituted at the 3-position with a butyryl chloride chain. This compound is primarily utilized as a reactive intermediate in organic synthesis, enabling the introduction of the pyridinyl-butyryl moiety into larger molecules via nucleophilic acyl substitution. Its acyl chloride group confers high reactivity, making it suitable for forming amides, esters, or other derivatives.

Properties

Molecular Formula

C9H10ClNO

Molecular Weight

183.63 g/mol

IUPAC Name

4-pyridin-3-ylbutanoyl chloride

InChI

InChI=1S/C9H10ClNO/c10-9(12)5-1-3-8-4-2-6-11-7-8/h2,4,6-7H,1,3,5H2

InChI Key

NVGBKLQEQWVESF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)CCCC(=O)Cl

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 4-Pyridin-3-yl-butyryl chloride with structurally related pyridine derivatives, focusing on functional groups, synthesis, and biological activity.

Table 1: Structural and Functional Comparison of Pyridine Derivatives

Compound Name Key Functional Groups Reactivity/Applications Biological Activity (if reported) Reference
This compound Acyl chloride, pyridine Amide/ester synthesis via nucleophilic substitution Not explicitly reported -
(E)-Methyl 3-(4-chloropyridin-3-yl)acrylate Ester, chloro, pyridine Polymerization, Michael addition substrates Not reported
2-Chloro-N-{5-[2-(4-methoxy-phenyl)-pyridin-3-yl]-thiadiazol-2-yl}-acetamide Amide, chloro, thiadiazole, pyridine Anticancer agent synthesis IC₅₀ = 1.8 µM (Caco-2 cells) for 7d
tert-Butyl 4-allyl-5-methoxypyridin-3-ylcarbamate Carbamate, allyl, methoxy, pyridine Protecting group in peptide synthesis Not reported

Key Comparisons

Functional Groups and Reactivity Acyl Chloride vs. Amide/Ester: this compound’s acyl chloride group is significantly more reactive than the amide () or ester () groups in analogous compounds. This reactivity facilitates rapid conjugation with nucleophiles (e.g., amines or alcohols) to form stable bonds, a critical feature in pharmaceutical intermediate synthesis .

Synthetic Utility

  • Amide Formation : highlights the use of chloroacetyl chloride to synthesize acetamide derivatives with anticancer activity. Similarly, this compound could serve as a precursor for amides with extended alkyl chains, modulating steric and electronic properties in drug design .
  • Esterification : Unlike the ester-containing compound in , acyl chlorides like this compound enable one-step ester synthesis under mild conditions, avoiding the need for coupling reagents.

Biological Activity While this compound itself lacks reported bioactivity, its amide derivatives (e.g., ’s thiadiazole-acetamide compound) demonstrate cytotoxicity, suggesting that the pyridinyl moiety contributes to target binding.

Safety and Handling

  • Acyl chlorides are typically corrosive and moisture-sensitive, requiring stringent safety protocols (e.g., inert atmospheres, gloves/eye protection). While details handling for a dihydrochloride salt, similar precautions apply to this compound due to its reactive chloride group .

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